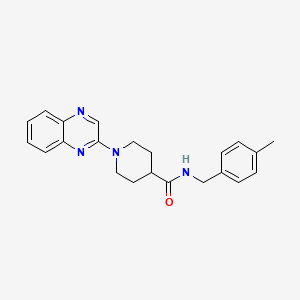

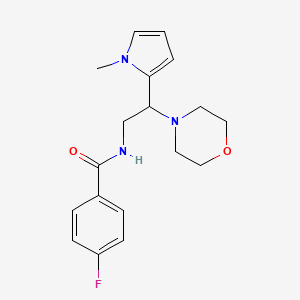

4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Properties

Fluorinated heterocycles, including derivatives similar to "4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide," have been synthesized through various methods, highlighting their importance in pharmaceutical and agrochemical industries. A study reported by Wu et al. showcases the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation. The process involves the synthesis of four types of fluorinated heterocycles, demonstrating the compound's synthetic versatility and potential applications in creating complex molecular architectures.

Molecular Imaging Applications

In the context of molecular imaging, derivatives of the specified compound have been employed as molecular imaging probes. For instance, a selective serotonin 1A (5-HT1A) molecular imaging probe, closely related to "this compound," was used with positron emission tomography (PET) for quantifying 5-HT1A receptor densities in Alzheimer's disease patients. This study by Kepe et al. demonstrates the compound's relevance in biomedical research, particularly in understanding neurological disorders.

Fluorescence and Photophysical Studies

The study of fluorophores and their photophysical properties is crucial in material science and bioimaging. Research by Bajorek and Pa̧czkowski on the fluorescence from twisted intramolecular charge-transfer (TICT) states of similar compounds contributes to our understanding of how these materials can be used in developing new photoluminescent materials or sensors.

Pharmacological Research

In pharmacological research, fluorine-containing benzamide analogs have been synthesized and evaluated as ligands for imaging the sigma-2 receptor status of solid tumors with PET. A study conducted by Tu et al. showcases the development of F-18 labeled compounds for potential applications in cancer diagnosis and therapy monitoring.

Materials Science

In materials science, the synthesis and characterization of novel polyamides containing ether and bulky fluorenylidene groups derived from similar fluorinated compounds have been explored. Research by Hsiao, Yang, and Lin highlights the preparation of aromatic polyamides with excellent solubility and thermal properties, indicating the compound's utility in creating advanced polymeric materials.

Mechanism of Action

Target of Action

It is mentioned that the compound is related to inhibitors of retroviral propagation .

Mode of Action

It is suggested that the compound is involved in the inhibition of retroviral propagation

Biochemical Pathways

Given its role as a retroviral inhibitor

Pharmacokinetics

It is mentioned that the compound is a modulator of the mas-related g-protein coupled receptor x2 , which could potentially impact its bioavailability and pharmacokinetics.

Result of Action

It is mentioned that the compound is related to inhibitors of retroviral propagation , suggesting that it may have effects on viral replication at the molecular and cellular level.

properties

IUPAC Name |

4-fluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O2/c1-21-8-2-3-16(21)17(22-9-11-24-12-10-22)13-20-18(23)14-4-6-15(19)7-5-14/h2-8,17H,9-13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPRJPCBUHYUJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)F)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2684036.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2684037.png)

![2-[(4-Fluorophenyl)methoxy]-5-methylbenzaldehyde](/img/structure/B2684038.png)

![N-(3-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2684039.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2684040.png)

![5-[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2684047.png)